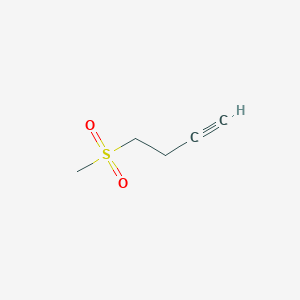
1-Butyne, 4-(methylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Butyne, 4-(methylsulfonyl)-” is an organic compound with the molecular formula C5H8O2S . It falls under the larger family of hydrocarbons . The presence of a triple bond between two carbon atoms is a characteristic feature of alkyne hydrocarbons .
Synthesis Analysis
The synthesis of “1-Butyne, 4-(methylsulfonyl)-” involves the addition of a lanthanum atom to the C≡C triple bond, the activation of two C(sp3)–H bonds, and concerted elimination of a H2 molecule . This reaction follows an E2 mechanism, leading to the formation of the triple bond in Butyne .Molecular Structure Analysis
The molecular structure of “1-Butyne, 4-(methylsulfonyl)-” is characterized by a triple bond between two carbon atoms . The triple bond leads to sp hybridization, resulting in a linear geometry for the molecule .Chemical Reactions Analysis
“1-Butyne, 4-(methylsulfonyl)-” can participate in various types of reactions due to the presence of its triple bond . Some of the notable reactions include addition reactions, like hydration, halogenation, hydrogenation, and hydrohalogenation, due to its high reactivity . It also exhibits acidic behavior due to the acidic hydrogen attached to the sp hybridized carbon .Physical And Chemical Properties Analysis
“1-Butyne, 4-(methylsulfonyl)-” is a colorless gas at room temperature and normal atmospheric pressure . It has a slightly sweet odor and is easily ignited . Its boiling point is approximately -23.2 degrees Celsius, while its melting point is around -80.8 degrees Celsius . It is soluble in alcohol and ether but is less soluble in water .Applications De Recherche Scientifique
Stereoselective Synthesis and Transformation
An unprecedented [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes provides a stereoselective method for the synthesis of cyclic sulfoximines. The difluoro(phenylsulfonyl)methyl group plays a crucial role in facilitating the cycloaddition reaction and can be removed or substituted, transforming difluorinated cyclic sulfoximines into cyclic sulfinamides (Wenchao Ye et al., 2014).
Polymeric Ionic Liquids with High Charge Delocalization
A series of novel ionic monomers with highly delocalized anions were synthesized, leading to the creation of new anionic "polymeric ionic liquids" (PILs) with significantly increased ionic conductivity. These findings demonstrate the potential of such materials in various applications, including energy storage and conversion (A. Shaplov et al., 2011).
Synthesis of Methylsulfonylated and Carbonylated Benzofurans
A visible light photocatalytic method for methylsulfonylation/bicyclization of C(sp3)-tethered 1,7-enynes using a DMSO/H2O system as the methylsulfonyl source has been developed. This reaction provides a new route to sulfone-containing benzo[a]fluoren-5-ones with good yields, demonstrating the versatility of 1-Butyne, 4-(methylsulfonyl)- in synthesizing complex organic structures (Min-Hua Huang et al., 2018).
Enhancement of Ionic Liquid Electrolytes
Research on N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts has highlighted their potential as ionic liquids and solid electrolytes. These compounds exhibit low melting points and high electrochemical windows, making them suitable for use in energy storage devices (Stewart A. Forsyth et al., 2006).
Mécanisme D'action
The mechanism of action of “1-Butyne, 4-(methylsulfonyl)-” involves the addition of a lanthanum atom to the C≡C triple bond, the activation of two C(sp3)–H bonds, and concerted elimination of a H2 molecule . This reaction follows an E2 mechanism, leading to the formation of the triple bond in Butyne .
Safety and Hazards
“1-Butyne, 4-(methylsulfonyl)-” is considered hazardous . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Orientations Futures
Future research on “1-Butyne, 4-(methylsulfonyl)-” could focus on exploring its potential applications in the production of plastics and synthetic rubber . Its highly reactive triple bond allows it to undergo various addition reactions, making it a useful compound in the synthesis of other chemicals . It could also be used as a starting material in the synthesis of larger, more complex organic compounds in pharmaceuticals and other chemical industries .
Propriétés
IUPAC Name |
4-methylsulfonylbut-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c1-3-4-5-8(2,6)7/h1H,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQRIFORODSOHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyne, 4-(methylsulfonyl)- | |
CAS RN |
192989-95-0 |
Source


|
| Record name | 4-methanesulfonylbut-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


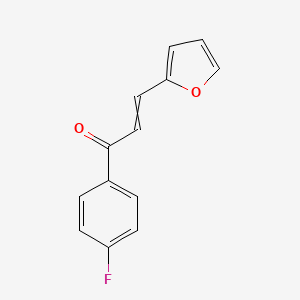
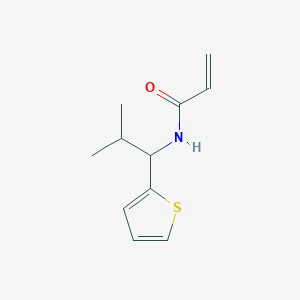
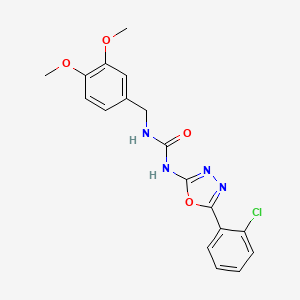
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2647965.png)
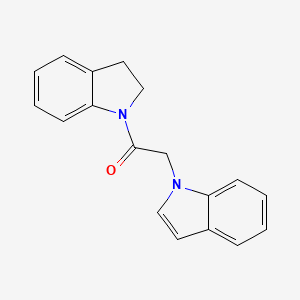


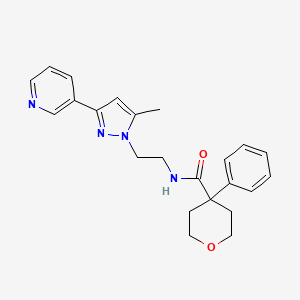
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2647972.png)
![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2647973.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2647978.png)
![2-(4-chlorophenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2647979.png)